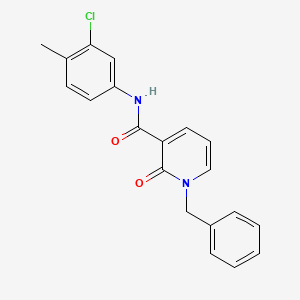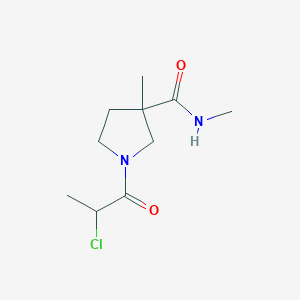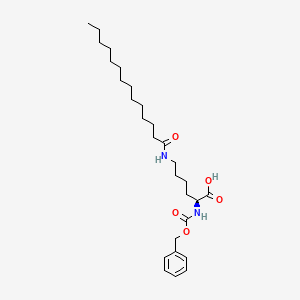
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. While the specific papers provided do not directly discuss this compound, they do provide insights into related structures and their biological effects, synthesis, and structural analysis, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related compounds, such as N-glycosyl-thiophene-2-carboxamides, involves the conjugation of carbohydrate residues to the thiophene moiety, which has been shown to affect biological activity . Similarly, the synthesis of diastereomeric N-[2-(aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides involves creating stereogenic centers, which can influence the compound's properties and interactions . These methods suggest that the synthesis of this compound would also require careful consideration of the stereochemistry and functional group attachments to achieve the desired biological effects.
Molecular Structure Analysis
X-ray crystallography has been used to determine the structure of related compounds, such as N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, revealing details like hydrogen bonding patterns and crystal packing . For the compound of interest, similar structural analysis techniques would likely reveal the conformational preferences and potential intermolecular interactions, which are crucial for understanding its reactivity and biological interactions.
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of this compound, but they do provide insights into the reactivity of similar compounds. For instance, the presence of the thiophene moiety and its conformational behavior as observed in N-glycosyl-thiophene-2-carboxamides can influence the compound's reactivity . The chemical reactions of the compound would likely be influenced by the presence of the oxadiazole and pyrrole rings, which can participate in various interactions and transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been explored through techniques such as density functional theory (DFT) and Møller-Plesset (MP2) calculations, which help predict the stability of different conformers . The physical properties such as solubility, melting point, and stability of this compound would be influenced by its molecular structure, which includes multiple heterocycles and potential hydrogen bonding sites. The chemical properties, including reactivity and biological activity, would be affected by the electronic distribution within the molecule and the presence of functional groups capable of specific interactions.
Scientific Research Applications
Synthesis and Chemical Properties
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide is involved in complex chemical reactions and syntheses, showcasing its versatility in organic chemistry. For instance, the preparation and rearrangement of related compounds, such as 3-pyridyl-4-alkyl (or aryl)-1,2,4-oxadiazole-5(4H)-thiones, demonstrate the compound's potential in creating a variety of heterocyclic structures through reactions with thiophosgene and catalysis by metallic copper, leading to the formation of 3,4-disubstituted-1,2,4-thiadiazole-5(4H)-ones (Dürüst, Ağirbaş, & Sümengen, 1991).
Heterocyclic Synthesis
Research has explored the synthesis of heterocyclic compounds using thiophene-2-carboxamide derivatives, highlighting the compound's role in developing new antibiotics and antibacterial drugs. This includes reactions with various reagents to yield pyrimidinone derivatives, showcasing its potential in medicinal chemistry for the synthesis of novel antibiotic compounds (Ahmed, 2007).
Antimicrobial Activity
Compounds related to this compound have been studied for their antimycobacterial activity. Specifically, pyridines and pyrazines substituted with 1,2,4-oxadiazole-5-ones and thiones were synthesized and evaluated against Mycobacterium tuberculosis. These studies provide insight into the compound's potential utility in developing new treatments for bacterial infections, with certain derivatives showing significant activity against tuberculosis (Gezginci, Martin, & Franzblau, 1998).
properties
IUPAC Name |
N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c1-17-6-2-4-9(17)12-15-11(19-16-12)8-14-13(18)10-5-3-7-20-10/h2-7H,8H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWCBMUZXDFEEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Thioxo-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B2507517.png)
![N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2507519.png)

![2-[2-(azepan-1-yl)-2-oxoethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-one](/img/structure/B2507521.png)
![2,2-Dimethyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2507522.png)


![[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 2-methoxybenzoate](/img/structure/B2507527.png)




